COX-2 Selectivity Index: 1,5-Diphenyl Pyrazole Derivatives Achieve SI = 111.1 versus Celecoxib's Moderate Selectivity Profile
In a comparative COX-2 inhibition study, 1,5-diphenyl pyrazole derivative 2f (a 1,5-diphenyl-1H-pyrazole substituted at the 4-position) exhibited a COX-2 IC50 of 0.45 μM with a COX-2/COX-1 selectivity index of 111.1, demonstrating substantially greater COX-2 selectivity than the reference NSAID diclofenac, which showed lower COX-2 selectivity in the same assay [1]. While the parent 1,5-diphenyl-1H-pyrazole scaffold itself is the synthetic precursor, the derivatized compounds derived from it achieve selectivity profiles competitive with established COX-2 inhibitors—the SI of 111.1 compares favorably to celecoxib's reported selectivity index of approximately 30-40 in similar assay systems, indicating that appropriate 1,5-diphenyl pyrazole derivatives can achieve higher discrimination between COX-1 and COX-2 isoforms [1].
| Evidence Dimension | COX-2 inhibitory potency and COX-2/COX-1 selectivity |
|---|---|
| Target Compound Data | 1,5-Diphenyl pyrazole derivative 2f: COX-2 IC50 = 0.45 μM, selectivity index = 111.1 |
| Comparator Or Baseline | Diclofenac (non-selective NSAID): lower COX-2 selectivity; Celecoxib (selective COX-2 inhibitor): SI ≈ 30-40 (literature reference) |
| Quantified Difference | SI difference: derivative 2f achieves >3-fold higher selectivity index than celecoxib (111.1 vs 30-40) |
| Conditions | In vitro COX inhibition assay using ovine COX-1 and COX-2 enzymes; carrageenan-induced rat paw edema model for in vivo anti-inflammatory assessment |
Why This Matters
A selectivity index exceeding 100 indicates that 1,5-diphenyl pyrazole-based inhibitors can be optimized to spare COX-1-mediated gastrointestinal protection while maintaining potent COX-2 inhibition, addressing a key liability of non-selective NSAIDs.
- [1] El-Sayed, M.A.A., Abdel-Aziz, N.I., Abdel-Aziz, A.A.M., et al. (2011). Design, synthesis, and biological evaluation of substituted hydrazone and pyrazole derivatives as selective COX-2 inhibitors: Molecular docking study. Bioorganic & Medicinal Chemistry, 19(11), 3416-3424. View Source
